ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
Description
This compound belongs to the class of cyclohepta[b]thiophene derivatives, characterized by a seven-membered cycloheptane ring fused with a thiophene moiety. The core structure is functionalized at position 3 with an ethyl carboxylate group and at position 2 with a 5-chlorothiophene-2-carboxamide substituent. The chloro-substituted thiophene amide introduces steric and electronic effects that influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S2/c1-2-22-17(21)14-10-6-4-3-5-7-11(10)24-16(14)19-15(20)12-8-9-13(18)23-12/h8-9H,2-7H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWRVDXLYQGURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Condensation: This reaction can form more complex structures, often using catalysts and specific reaction conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares the target compound with structurally related analogs based on substituents, molecular weights (MW), and purity:
*Estimated based on structural similarity.
Key Observations :
- Electronic Effects: The 5-chlorothiophene-2-carboxamide group in the target compound introduces a unique electronic profile compared to benzamide or nitrobenzamide analogs.
- Steric Effects : Bulky substituents like 4-nitrobenzamido (MW 388.44) may reduce solubility compared to smaller groups like chloroacetyl (MW 327.84) .
- Purity : Industrial-grade analogs (e.g., 2-chlorobenzamido derivative) achieve >90% purity, suggesting feasible scalability for the target compound .
Structural and Crystallographic Insights
- Crystallography : Tools like SHELXL () and ORTEP-III () are critical for refining crystal structures of related compounds. For instance, confirms planar geometry in Schiff base analogs via single-crystal X-ray diffraction .
- Conformational Analysis : The cycloheptane ring in the target compound likely adopts a boat-like conformation, similar to tetrahydrobenzo[b]thiophene derivatives .
Biological Activity
Ethyl 2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound belonging to the thiophene derivatives class. These compounds are recognized for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry. The unique structural features of this compound suggest potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure includes a chlorothiophene moiety which may influence its biological activity.
Key Features:
- Molecular Weight: 392.97 g/mol
- IUPAC Name: Ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
- InChI: InChI=1S/C19H23ClN2O3S2/c1-6-25-17(24)13-10-9-18(2,3)22-19(4,5)14(10)27-16(13)21-15(23)11-7-8-12(20)26-11/h7-8,22H,6,9H2,1-5H3,(H,21,23)
Medicinal Chemistry Applications
Research indicates that thiophene derivatives exhibit significant biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This compound has been explored for its potential as:
- Anticancer Agent: Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in tumor growth.
- Anti-inflammatory Properties: The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.
- Antimicrobial Activity: The presence of the chlorothiophene group enhances its interaction with microbial targets.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. For instance:
- Enzyme Inhibition: It may act as an inhibitor for certain kinases or proteases involved in cancer progression.
- Receptor Modulation: The compound could interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune responses.
Comparative Analysis
A comparative analysis with similar thiophene derivatives reveals unique properties that may enhance its biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Suprofen | Nonsteroidal anti-inflammatory drug | Anti-inflammatory |
| Articaine | Dental anesthetic | Anesthetic effects |
The distinct combination of functional groups in this compound contributes to its unique chemical and biological properties.
Case Studies
Recent studies have highlighted the potential applications of this compound:
- Study on Anticancer Activity: Research published in Journal of Medicinal Chemistry demonstrated that derivatives similar to ethyl 2-(5-chlorothiophene-2-amido) exhibited selective cytotoxicity against various cancer cell lines.
- Anti-inflammatory Research: A study in Phytotherapy Research indicated that thiophene derivatives possess significant anti-inflammatory effects through the inhibition of NF-kB signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
